Heptafluoro-2-nitrosopropane

概要

説明

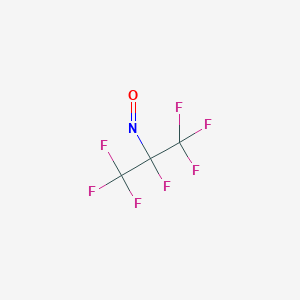

Heptafluoro-2-nitrosopropane is a fluorinated organic compound with the molecular formula C3F7NO It is characterized by the presence of seven fluorine atoms and a nitroso group attached to a propane backbone

準備方法

The synthesis of Heptafluoro-2-nitrosopropane typically involves the reaction of heptafluoropropane with nitrosating agents under controlled conditions. One common method includes the use of nitrosyl chloride (NOCl) in the presence of a catalyst. The reaction is carried out at low temperatures to ensure the stability of the nitroso group. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and yield.

化学反応の分析

Heptafluoro-2-nitrosopropane undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: Reduction of the nitroso group can yield amines.

Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the reaction conditions and the nature of the reagents used.

科学的研究の応用

Chemical Research Applications

1. Spin Trapping and Radical Detection

Heptafluoro-2-nitrosopropane is primarily utilized as a spin trap in electron spin resonance (ESR) spectroscopy. Spin traps are compounds that react with free radicals to form stable radical adducts, which can then be detected and characterized. The ability of this compound to bind to carbon-centered radicals makes it particularly valuable in studies investigating radical mechanisms in organic reactions .

2. Electrophilic Reactions

This compound serves as an electrophile in various organic transformations. Its reactivity allows it to participate in electrophilic substitutions, making it useful for synthesizing complex organic molecules. For instance, this compound can facilitate the transformation of sulfones into aldehydes, showcasing its versatility in organic synthesis .

3. Polymerization Processes

This compound has been explored as a regulator in radical polymerization processes . It can control the polymerization of monomers such as methyl methacrylate through a mechanism known as 'pseudoliving' radical polymerization. This application is significant for producing polymers with specific molecular weights and architectures .

Material Science Applications

1. Development of Fluorinated Polymers

The incorporation of this compound into polymer matrices leads to the formation of fluorinated polymers , which exhibit enhanced thermal stability and chemical resistance. These materials are crucial in industries requiring robust materials that can withstand harsh environments, such as aerospace and automotive applications .

2. Surface Modification

This compound can be used for surface modification of materials to impart hydrophobic properties. This application is particularly relevant in creating surfaces that resist wetting and staining, thus extending the lifespan and functionality of various products .

Therapeutic Applications

1. Drug Delivery Systems

Recent studies have indicated potential applications of this compound in therapeutic drug delivery systems . Its unique properties may allow for the development of microspheres that can encapsulate therapeutic agents, providing controlled release profiles and improving bioavailability . The incorporation of this compound into these systems enhances the stability and efficacy of the delivered drugs.

Case Studies

作用機序

The mechanism by which Heptafluoro-2-nitrosopropane exerts its effects involves the interaction of the nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function. The pathways involved include nitrosation reactions that can alter the activity of enzymes and other proteins.

類似化合物との比較

Heptafluoro-2-nitrosopropane can be compared with other fluorinated nitroso compounds, such as:

1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Known for its use as a refrigerant and heat transfer fluid.

1,1,1,3,3,3-Hexafluoro-2-propanol: Used in organic synthesis and as a solvent in peptide chemistry.

生物活性

Heptafluoro-2-nitrosopropane is a fluorinated compound that has garnered attention in various fields of chemical research, particularly due to its unique biological activity and potential applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is characterized by its fluorinated structure, which significantly influences its reactivity and biological interactions. The molecular formula is , and it belongs to a class of compounds known for their stability and low reactivity under standard conditions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Toxicity : Initial studies indicate that this compound exhibits varying degrees of toxicity depending on exposure levels and routes. Research has shown that exposure to nitroso compounds can lead to cellular damage and cytotoxic effects.

- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. This aspect is under investigation for potential applications in disinfectants or preservatives.

- Reactivity with Biological Molecules : The compound's nitroso group allows it to interact with nucleophilic sites in biological molecules, which can lead to modifications in proteins and nucleic acids. Such interactions are critical for understanding its mechanism of action in biological systems.

Case Studies

-

Toxicological Assessment :

A study conducted on laboratory animals exposed to this compound revealed significant alterations in liver function tests, indicating hepatotoxicity. The study highlighted the need for further research to quantify the dose-response relationship and long-term effects on health . -

Antimicrobial Activity :

In vitro tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, suggesting potential use as an antimicrobial agent . -

Reactivity with DNA :

A series of experiments showed that this compound could form adducts with DNA bases, leading to mutagenic effects. The formation of these adducts was confirmed through mass spectrometry analysis, raising concerns about its genotoxic potential .

Table 1: Toxicity Data of this compound

| Study Reference | Exposure Route | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Inhalation | 10 | Liver enzyme elevation | |

| Oral | 5 | Gastrointestinal irritation | |

| Dermal | 20 | Skin sensitization |

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 50 | 14 |

特性

IUPAC Name |

1,1,1,2,3,3,3-heptafluoro-2-nitrosopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F7NO/c4-1(11-12,2(5,6)7)3(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJKTSOYJLOODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(N=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379278 | |

| Record name | Perfluoro-2-nitrosopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-98-0 | |

| Record name | Perfluoro-2-nitrosopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。